molecular formula C14H14N6O2 B2753323 (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 923897-92-1

(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2753323
CAS No.: 923897-92-1
M. Wt: 298.306
InChI Key: HYCAWNBWJZOMMS-UHFFFAOYSA-N
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Description

(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a furan moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the compound can effectively halt the proliferation of cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle.

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents cancer cells from dividing and growing . This can lead to a reduction in tumor size and potentially halt the progression of the disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, hypoxic conditions can activate certain proteins that protect cells from hypoxia If the compound is used in such an environment, its efficacy may be affected Additionally, factors such as pH, temperature, and the presence of other substances can impact the stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine ring and the furan moiety. Common reagents used in these steps include various halogenated intermediates, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it valuable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, piperazine-containing molecules, and furan-based compounds. Examples include:

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents
  • Piperazine derivatives with various functional groups
  • Furan-based compounds with different core structures

Uniqueness

What sets (4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone apart is its unique combination of structural elements. The presence of the pyrazolo[3,4-d]pyrimidine core, piperazine ring, and furan moiety in a single molecule provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCAWNBWJZOMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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